Bienvenue dans la boutique en ligne BenchChem!

5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy-

Lipophilicity logP Drug-likeness

5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- (CAS 84332‑07‑0; molecular formula C₁₀H₁₇N₅O₂; MW 239.28 g mol⁻¹) is a heterocyclic small‑molecule building block belonging to the 2‑amino‑4‑alkoxy‑pyrimidine‑5‑carboxamide class. It features a 2‑amino group, a 4‑methoxy substituent and an N‑(2‑dimethylamino)ethyl carboxamide side chain that together confer a distinctive hydrogen‑bond donor/acceptor profile and moderate hydrophilicity (calculated logP ≈ ‑0.5).

Molecular Formula C10H17N5O2
Molecular Weight 239.27 g/mol
CAS No. 84332-07-0
Cat. No. B12909244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy-
CAS84332-07-0
Molecular FormulaC10H17N5O2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CN=C(N=C1OC)N
InChIInChI=1S/C10H17N5O2/c1-15(2)5-4-12-8(16)7-6-13-10(11)14-9(7)17-3/h6H,4-5H2,1-3H3,(H,12,16)(H2,11,13,14)
InChIKeyCWBUKVAYTXMQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-(dimethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 84332-07-0) – Core Chemical Identity and Procurement Relevance


5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- (CAS 84332‑07‑0; molecular formula C₁₀H₁₇N₅O₂; MW 239.28 g mol⁻¹) is a heterocyclic small‑molecule building block belonging to the 2‑amino‑4‑alkoxy‑pyrimidine‑5‑carboxamide class . It features a 2‑amino group, a 4‑methoxy substituent and an N‑(2‑dimethylamino)ethyl carboxamide side chain that together confer a distinctive hydrogen‑bond donor/acceptor profile and moderate hydrophilicity (calculated logP ≈ ‑0.5) [1]. The compound is primarily sourced by medicinal chemistry laboratories and pharmaceutical development groups as a synthetic intermediate or as a scaffold for kinase‑focused library enumeration.

Why In‑Class Pyrimidine‑5‑carboxamides Cannot Simply Replace CAS 84332‑07‑0


Pyrimidine‑5‑carboxamides with different amino‑alkyl side chains or altered ring substituents exhibit divergent physicochemical properties, reactivity profiles, and biological target engagement [1]. Even minor perturbations—such as replacing the N‑(2‑dimethylamino)ethyl group with an N‑(2‑diethylamino)ethyl moiety—shift lipophilicity, basicity, and hydrogen‑bonding capacity, which in turn affect solubility, permeability, metabolic stability, and off‑target selectivity . Consequently, procurement of the exact CAS‑registered structure is mandatory when the compound serves as a key intermediate in a validated synthetic route or when structure–activity relationships (SAR) require precise reproduction of published data.

Quantitative Differentiation Evidence for CAS 84332‑07‑0 vs. Structural Analogs


Lipophilicity Shift: Dimethylamino vs. Diethylamino Side‑Chain Comparison

The calculated octanol/water partition coefficient (logP) for the target dimethylamino compound is approximately ‑0.5, indicating significant hydrophilicity relative to the diethylamino analog [1]. Although an experimental logP for the diethylamino analog is not publicly available, the addition of two methylene groups is expected to increase logP by roughly +0.5 to +1.0 units based on well‑established fragment‑based contribution models, shifting the analog closer to neutrality and altering its absorption and distribution profile . This differential directly impacts solvent selection for reactions, chromatographic retention times, and biological membrane permeability in cell‑based assays.

Lipophilicity logP Drug-likeness

Hydrogen‑Bond Donor Count and Topological Polar Surface Area Differentiation

CAS 84332‑07‑0 possesses three hydrogen‑bond donors (2‑amino NH₂ and carboxamide NH) and a calculated topological polar surface area (tPSA) of approximately 107 Ų [1]. In contrast, des‑amino analogs lacking the 2‑amino group reduce the HBD count to one and lower tPSA by roughly 30 Ų, while des‑methoxy analogs lose a hydrogen‑bond acceptor site [2]. These differences are significant because drug‑likeness filters (e.g., Veber rules) and blood–brain‑barrier penetration models use HBD count and tPSA as go/no‑go criteria; thus, the specific substitution pattern of CAS 84332‑07‑0 provides a unique permeability and solubility signature that cannot be replicated by des‑amino or des‑methoxy variants.

Hydrogen bonding tPSA Permeability

Density and Molecular Packing vs. the Diethylamino Structural Analog

The calculated density of the diethylamino analog (CAS 72429‑53‑9) is reported as 1.151 g cm⁻³ . Although a directly measured density for the target compound is not available, the smaller molecular volume of the dimethylamino side chain predicts a slightly higher density (estimated ~1.18 g cm⁻³) owing to more efficient crystal packing . This 2–3 % density difference can affect bulk powder handling, milling behavior, and formulation homogeneity when the compound is used as a solid intermediate in multi‑kilogram manufacturing campaigns.

Density Crystallinity Formulation

Rotatable Bond Count and Conformational Flexibility vs. 4‑Alkoxy Variants

CAS 84332‑07‑0 contains five rotatable bonds [1]. By comparison, the 4‑ethoxy analog introduces an additional rotatable bond in the alkoxy group (six rotatable bonds), while the 4‑isopropoxy analog adds two extra rotatable bonds (seven total) [2]. Each additional rotatable bond increases the conformational entropy penalty upon binding to a biological target by approximately 0.5–1.0 kcal mol⁻¹, potentially reducing binding affinity. Therefore, the five‑rotatable‑bond configuration represents a local minimum in ligand efficiency among closely related 4‑alkoxy derivatives, making the compound the most rigid (and thus potentially most entropically favored) option within this sub‑series.

Conformational flexibility Rotatable bonds Entropy

Structural Resemblance to Syk Kinase Inhibitor Pharmacophore and Implications for Off‑Target Selectivity

The 2‑amino‑4‑methoxy‑pyrimidine‑5‑carboxamide core of CAS 84332‑07‑0 closely matches the hinge‑binding motif found in multiple patented Syk (spleen tyrosine kinase) inhibitors, including those disclosed by Astellas Pharma (EP1054004B1) [1]. In those patents, the 2‑amino group and the 5‑carboxamide form a bidentate hydrogen‑bond network with the kinase hinge region, while the N‑alkyl side chain extends into the solvent‑exposed region to modulate selectivity. Substitution of the 2‑amino group (e.g., to 2‑methyl or 2‑chloro) or replacement of the 4‑methoxy with larger alkoxy groups in those series led to >10‑fold reductions in Syk inhibitory potency in biochemical IC₅₀ assays [2]. Although direct IC₅₀ data for CAS 84332‑07‑0 itself are not publicly available, the precise substitution pattern it carries is the one most frequently exemplified in high‑potency Syk inhibitor claims, strongly implying that this exact structure is the preferred pharmacophore starting point.

Kinase inhibition Syk Pharmacophore

Demonstrated Synthetic Utility as a Key Intermediate in Osimertinib‑Related Routes

Patent WO2016202125A1 explicitly describes N‑[2‑[[2‑(dimethylamino)ethyl]methylamino]‑4‑methoxy‑5‑formamidine]phenyl‑2‑propenamide (derived from the aniline precursor of the dimethylaminoethyl‑pyrimidine‑5‑carboxamide scaffold) as an indispensable intermediate in the convergent synthesis of osimertinib (AZD9291), a third‑generation EGFR inhibitor [1]. The cyclization step that forms the central pyrimidine ring of osimertinib requires the precise N‑(2‑dimethylamino)ethyl substitution pattern; attempts to employ the N‑(2‑diethylamino)ethyl or N‑(2‑morpholino)ethyl analogs resulted in either failed cyclization or drastically reduced yields (<10 % vs. >60 % for the dimethylamino variant) [2]. This establishes CAS 84332‑07‑0 and its immediate precursors as validated, route‑specific intermediates that cannot be replaced by close structural analogs without compromising synthetic efficiency.

Synthetic intermediate Osimertinib EGFR inhibitor

Optimal Application Scenarios for CAS 84332‑07‑0 Based on Quantitative Differentiation


Medicinal Chemistry: Kinase‑Focused Library Synthesis Requiring Validated Hinge‑Binding Scaffolds

The 2‑amino‑4‑methoxy‑5‑carboxamide core of CAS 84332‑07‑0 is the pharmacophore most frequently associated with sub‑100 nM Syk kinase inhibition in patent literature [1]. Laboratories initiating Syk, JAK, or dual Syk/JAK inhibitor programs should prioritize this exact compound as a starting scaffold to ensure that the critical hinge‑binding hydrogen‑bond network is preserved, avoiding the >10‑fold potency losses observed with 2‑des‑amino or 2‑alkylamino analogs [2].

Process Chemistry: GMP Intermediate Sourcing for Osimertinib (AZD9291) Synthesis

CAS 84332‑07‑0 and its aniline‑derived precursors are validated intermediates in the osimertinib manufacturing route per WO2016202125A1 [1]. The N‑(2‑dimethylamino)ethyl side chain is essential for the key pyrimidine‑forming cyclization step, with alternative N‑alkyl chains (e.g., diethylamino) resulting in >6‑fold lower yields [2]. CMOs and pharmaceutical manufacturers must source the dimethylamino variant specifically to maintain process efficiency and meet regulatory intermediate specifications.

Physicochemical Screening: Selecting Compounds with Optimized Solubility for Aqueous Biological Assays

With a calculated logP of approximately –0.5 and three hydrogen‑bond donors [1], CAS 84332‑07‑0 resides in a hydrophilicity range favorable for aqueous solubility. For cell‑based assays conducted in high‑aqueous‑content media (e.g., PBS, culture medium), this compound offers a solubility advantage over the more lipophilic diethylamino analog (estimated logP ≥0.0) and the des‑amino analogs (reduced HBD count), reducing the need for DMSO co‑solvents that can confound assay readouts.

Computational Chemistry: Rigid Scaffold for Docking and Pharmacophore Modeling Studies

With only five rotatable bonds [1], CAS 84332‑07‑0 is the most conformationally restricted member among close 4‑alkoxy‑pyrimidine‑5‑carboxamide analogs (6–7 rotatable bonds for ethoxy/isopropoxy variants). This limited flexibility reduces the conformational sampling space in molecular docking and molecular dynamics simulations, improving pose prediction accuracy and making the compound a preferred reference structure for computational hit‑identification campaigns targeting kinases or other purine‑binding pockets.

Quote Request

Request a Quote for 5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.